Phen-NaDPO

説明

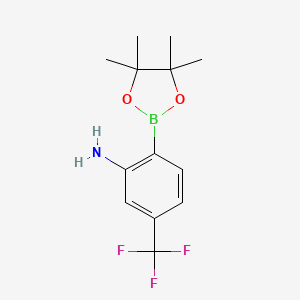

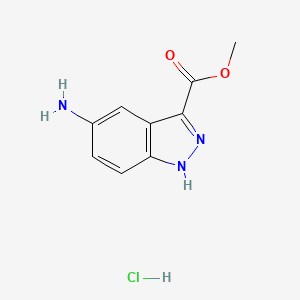

Phen-NaDPO is a useful research compound. Its molecular formula is C34H23N2OP and its molecular weight is 506.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrocatalytic Oxidation and Biofuel Cells : A 2015 study by Korani, Salimi, and Hadadzadeh found that a nickel-phendione complex attached to carbon nanotubes, acting as a redox mediator, can effectively catalyze the electrocatalytic oxidation of NADH. This makes it an efficient bioanode for glucose/oxygen compartment-less biofuel cell design (Korani, Salimi, & Hadadzadeh, 2015).

Quantum Dot Light-Emitting Diodes : Ding et al. (2016) discovered that Phen-NaDPO can improve the external quantum efficiencies in quantum dot light-emitting diodes (QD-LEDs) by 25%, and current efficiency by 44% and 52%, respectively (Ding et al., 2016).

Optoelectronics : A 2017 study by Chen et al. demonstrated that this compound might serve as a robust electron-transport material for optoelectronics, offering comparable performance to BPhen in blue sky fluorescent and green phosphorescent OLEDs (Chen et al., 2017).

Organic Solar Cells : Zhang et al. (2016) reported that this compound-based self-organized cathode interface layers can efficiently fabricate inverted organic solar cells with a 5.4% photoelectric efficiency (Zhang et al., 2016).

Selective Ion Recognition and Sensing : Gayathri and Kumar (2014) found that Phen-dione on a multiwalled carbon nanotube-modified glassy carbon electrode demonstrated selective recognition of copper ion by catalyzing the hydrogen peroxide reduction reaction (Gayathri & Kumar, 2014).

Near-Infrared Luminescent Nanocomposites : Feng et al. (2010) identified potential applications of Nd(DBM)(3)phen-MMS and Yb(DBM)(3)phen-MMS nanocomposites in laser systems, optical amplifiers, drug delivery, and optical imaging (Feng et al., 2010).

Crystal Growth and Non-Linear Optical Efficiency : Meenakshisundaram et al. (2008) noted that 1,10-Phenanthroline increases metastable zone width and assists in the bulk growth of ADP and KDP crystals, although it depresses the NLO efficiency (Meenakshisundaram et al., 2008).

Enhancing Efficiency in Organic Solar Cells : Seitkhan et al. (2019) found that using a this compound:Sn(SCN)2 blend as an electron transport layer in organic solar cells led to a significant increase in power conversion efficiency, from 12.6% to 13.5% (Seitkhan et al., 2019).

Chemosensing of Ions : Alreja and Kaur (2016) discussed how 1,10-phenanthroline ligands act as chemosensors for cations and anions, providing tools for sensing these ions in environmental and biological systems (Alreja & Kaur, 2016).

Genetic Research and Epidemiology : The PhenX Toolkit, as mentioned in multiple studies, is a set of high-quality, well-established measures for use in large-scale genomic studies. It increases statistical power for identifying variants associated with complex diseases and gene-gene and gene-environment interactions, thus facilitating cross-study analysis and enhancing data interoperability (Hamilton et al., 2011) (Stover et al., 2010) (Krzyzanowski et al., 2021).

特性

IUPAC Name |

3-(6-diphenylphosphorylnaphthalen-2-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H23N2OP/c37-38(30-9-3-1-4-10-30,31-11-5-2-6-12-31)32-18-17-25-20-26(14-15-27(25)22-32)29-21-28-16-13-24-8-7-19-35-33(24)34(28)36-23-29/h1-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOXYBSWOZWDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=CN=C6C(=C5)C=CC7=C6N=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B8144082.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)

![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8144154.png)